Cas no 1784885-77-3 (6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline)
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
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- Inchi: 1S/C11H14BrNO/c1-13-4-3-8-5-10(12)11(14-2)6-9(8)7-13/h5-6H,3-4,7H2,1-2H3
- InChI Key: SPBOEGOGZZSNFV-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2=C(C=1)CCN(C)C2)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 200
- XLogP3: 2.5
- Topological Polar Surface Area: 12.5
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B013904-50mg |
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1784885-77-3 | 50mg |
$ 625.00 | 2022-06-07 | ||
| TRC | B013904-100mg |
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1784885-77-3 | 100mg |
$ 1040.00 | 2022-06-07 | ||
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY337484-1g |
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
1784885-77-3 | ≥95% | 1g |
¥14850.00 | 2025-04-17 |
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Suppliers
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Introduction to 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3)
6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885-77-3) is a structurally significant compound belonging to the tetrahydroisoquinoline class, which has garnered considerable attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile pharmacological properties. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and cardiovascular disorders.
The molecular framework of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline features a brominated aromatic ring connected to a methoxy-substituted isoquinoline core. The presence of these functional groups imparts unique reactivity and binding characteristics, making it a valuable scaffold for drug discovery efforts. Specifically, the bromine atom at the 6-position enhances electrophilicity, facilitating further derivatization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Meanwhile, the methoxy group at the 7-position contributes to hydrogen bonding interactions and modulates metabolic stability.
In recent years, tetrahydroisoquinoline derivatives have been extensively studied for their potential therapeutic applications. Notably, compounds with similar structural motifs have shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. The methyl group at the 2-position further fine-tunes the electronic properties of the molecule, influencing its binding affinity to biological targets. This structural diversity allows chemists to explore a wide range of pharmacological effects by modifying other substituents or introducing new functional groups.
One of the most compelling aspects of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is its utility in generating novel pharmacophores for treating neurological disorders. For instance, recent studies have highlighted its role as a precursor in developing small-molecule modulators of monoamine transporters. These transporters are critical in maintaining neurotransmitter homeostasis and are implicated in conditions such as depression, anxiety, and Parkinson’s disease. By leveraging the inherent flexibility of the tetrahydroisoquinoline scaffold, researchers have been able to design molecules that exhibit high selectivity and efficacy.
The synthesis of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic transformations starting from readily available aromatic precursors. A common synthetic route begins with the formation of the tetrahydroisoquinoline core through condensation reactions between phenethylamines and carbonyl compounds. Subsequent functionalization steps introduce the bromine and methoxy groups via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions. The methyl group is often incorporated during later stages using Grignard reagents or other alkylating agents.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential hits based on structural similarity to known bioactive compounds. Molecular docking studies indicate that 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can interact with various protein targets through hydrophobic interactions and π-stacking effects. These interactions are further modulated by the presence of halogen bonds between bromine atoms and nitrogen lone pairs in biological macromolecules.
The pharmacokinetic profile of this compound is also an area of active investigation. In vitro studies suggest that it exhibits moderate solubility in aqueous buffers and undergoes metabolic degradation via cytochrome P450-mediated pathways. These findings are crucial for optimizing drug delivery systems and predicting clinical efficacy. Additionally, preclinical assessments have revealed that derivatives of this scaffold exhibit low toxicity profiles when tested in animal models.
Recent advances in biocatalysis have opened new avenues for synthesizing complex tetrahydroisoquinoline derivatives more efficiently. Enzymatic methods such as P450 monooxygenases have been employed to introduce functional groups with high regioselectivity under mild conditions. This approach not only reduces synthetic costs but also minimizes environmental impact by reducing waste generation.
The versatility of 6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline extends beyond its role as an intermediate; it also serves as a platform for exploring structure-activity relationships (SAR). By systematically varying substituents at different positions on the core structure, researchers can elucidate key determinants of biological activity. Such SAR studies provide valuable insights into optimizing drug-like properties such as potency、selectivity、and pharmacokinetic behavior.
In conclusion,6-Bromo-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1784885—77—3) represents a promising compound in medicinal chemistry with significant potential for therapeutic applications。 Its unique structural features enable diverse derivatization strategies,making it an indispensable tool for drug discovery efforts targeting neurological and cardiovascular diseases。 As research continues to uncover new biological functions associated with tetrahydroisoquinoline derivatives,this compound will undoubtedly remain at forefront of innovation in pharmaceutical chemistry。
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